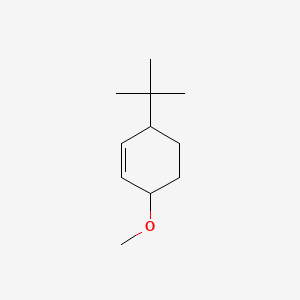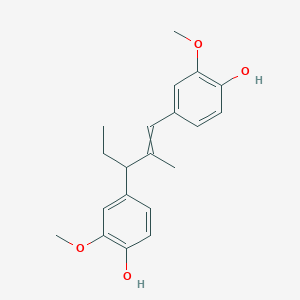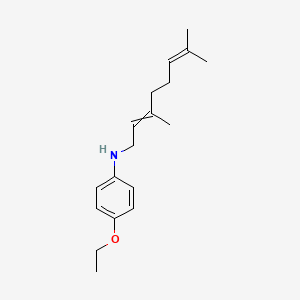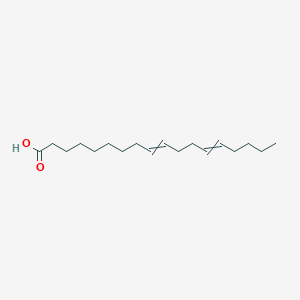
Octadeca-9,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-9,13-dienoic acid, also known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it is necessary for human health but cannot be synthesized by the body. Therefore, it must be obtained through diet. This compound is found in many vegetable oils, including sunflower, safflower, and soybean oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,13-dienoic acid can be achieved through various methods. One common approach involves the alkali-isomerization of methyl linoleate, followed by low-temperature crystallization from acetone . Another method involves the use of high-performance liquid chromatography to separate the compound from other isomeric acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as vegetable oils. The oils are subjected to processes like cold pressing or solvent extraction to isolate the fatty acids. The extracted fatty acids are then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-9,13-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxygen or other oxidizing agents.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are introduced to the compound under specific conditions.
Major Products
Oxidation: Produces hydroperoxides and other oxidized derivatives.
Reduction: Results in the formation of stearic acid.
Substitution: Leads to the formation of halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Octadeca-9,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Plays a crucial role in cell membrane structure and function.
Medicine: Studied for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Used in the production of soaps, emulsifiers, and cosmetics
Wirkmechanismus
The mechanism of action of octadeca-9,13-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules like prostaglandins and leukotrienes, which are involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid.
Alpha-Linolenic Acid: A polyunsaturated omega-3 fatty acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid
Uniqueness
Octadeca-9,13-dienoic acid is unique due to its specific structure, which includes two double bonds at the 9th and 13th positions. This structure allows it to participate in various biochemical pathways and contribute to the synthesis of essential signaling molecules .
Eigenschaften
CAS-Nummer |
73985-26-9 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
octadeca-9,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
PTZHXFYJEGLBBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


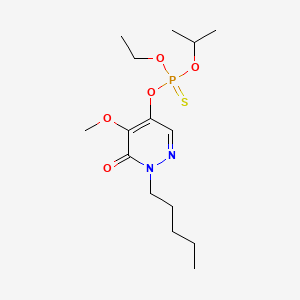


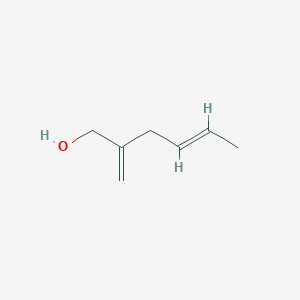

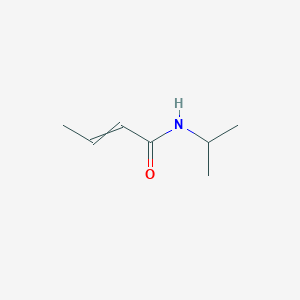
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
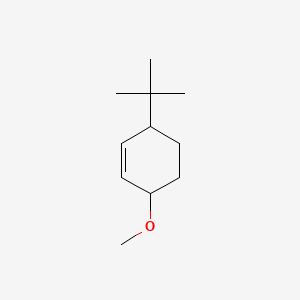
phosphane](/img/structure/B14459667.png)
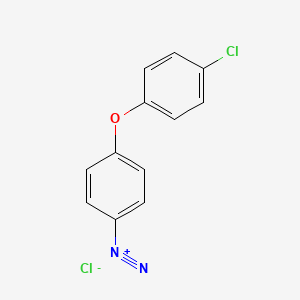
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
